1-(Cyclopropylsulfonyl)piperidin-4-ol
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Overview
Description
1-(Cyclopropylsulfonyl)piperidin-4-ol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives, which are known for their importance in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design .
Mechanism of Action
Target of Action
The primary target of 1-(Cyclopropylsulfonyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the process of HIV-1 entry into cells . . Therefore, the compound’s action on the CCR5 receptor can potentially inhibit HIV-1 entry into cells.
Result of Action
The result of the compound’s action is the potential inhibition of HIV-1 entry into cells . This is achieved through the compound’s antagonistic activity on the CCR5 receptor . The compound’s action could potentially be used for the treatment of HIV-1 infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of 1-(Cyclopropylsulfonyl)piperidin-4-ol involves bulk manufacturing processes that ensure the compound is produced in large quantities with consistent quality. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylsulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Cyclopropylsulfonyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as a building block for many pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidinone: A derivative of piperidine, used in the synthesis of various drugs.
Uniqueness
1-(Cyclopropylsulfonyl)piperidin-4-ol is unique due to its specific chemical structure, which includes a cyclopropylsulfonyl group attached to the piperidin-4-ol core. This structure imparts unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOHWHZIRQNGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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